Stigmasta-4,22-dien-3-one
Description
Introduction to Stigmasta-4,22-dien-3-one
The chemical compound this compound is a naturally occurring steroidal ketone, widely distributed in the plant kingdom and structurally related to other sterols such as stigmasterol and sitosterol. It is defined by the molecular formula C$${29}$$H$${46}$$O and a molecular weight of approximately 410.7 g/mol. The compound’s structure is based on the stigmastane skeleton, which is itself a derivative of the cholestane framework but distinguished by the presence of an ethyl group at the C-24 position and double bonds at the C-4 and C-22 positions. The presence of a ketone functional group at the C-3 position further marks its identity within the steroidal family.
This compound has been isolated from a variety of botanical sources, including species such as Rhinacanthus nasutus, Pellia epiphylla, Adiantum latifolium, Cassia singueana, and Pistia stratiotes. Its occurrence is not limited to a single plant family, indicating a potentially significant role in plant metabolism and defense. The compound is typically found as a white amorphous solid, with a melting point reported in the range of 80–82 °C. Its physical and chemical properties, such as high lipophilicity and low water solubility, are consistent with other steroidal lipids.
The following sections systematically explore the historical discovery of this compound, its nomenclature and classification within the context of steroid chemistry, its broader significance as a steroidal compound, and its research importance in the field of natural product chemistry.
Historical Context and Discovery
The identification and characterization of this compound are rooted in the broader historical efforts to isolate and elucidate the structures of plant sterols and related compounds. The mid-twentieth century marked a period of intense research into phytosterols, driven by advances in chromatographic and spectroscopic techniques. The discovery of this compound can be traced to systematic phytochemical investigations aimed at cataloging the diverse array of steroids present in higher plants.
Early reports of this compound emerged from the isolation of steroidal constituents in medicinal and economically important plants. For instance, the compound was identified in the leaves of Adiantum latifolium, a fern species, through the use of chromatographic separation followed by spectroscopic analysis, including infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. The structure was confirmed by comparison with known literature values, establishing its identity as a tetracyclic steroidal ketone with two double bonds and a ketone at the C-3 position.
Subsequent investigations expanded the list of sources to include Cassia singueana, a Fabaceae species widely distributed in Africa and used in traditional medicine. In these studies, this compound was often isolated alongside related compounds such as stigmasterol, stigmast-4-en-3-one, and β-sitosterol, reflecting the common biosynthetic pathways shared among plant sterols. The compound was also reported in Pistia stratiotes, a species of duckweed, further highlighting its widespread occurrence in the plant kingdom.
The historical context of this compound’s discovery is thus intimately linked to the evolution of phytochemical methodologies and the expanding interest in plant-derived steroids. The compound’s identification in multiple, taxonomically diverse plant species underscores its significance as a naturally occurring steroid and sets the stage for its classification and further study.
Nomenclature and Classification
The nomenclature of this compound adheres to the conventions established for steroids and their derivatives. The systematic name reflects the core features of the molecule: the stigmastane skeleton, double bonds at the 4 and 22 positions, and a ketone group at the 3 position. The preferred IUPAC name is (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one. The compound is also known by several synonyms, including (22E)-Stigmasta-4,22-dien-3-one, 4,22-stigmastadiene-3-one, and stigmastadienone.
Table 1 presents a summary of the key identifiers and structural descriptors for this compound, consolidating data from multiple chemical databases.
Table 1. Key Structural Descriptors and Identifiers for this compound
The classification of this compound places it within the stigmastanes and derivatives class of steroids, which are sterol lipids based on the stigmastane skeleton. This skeleton is itself a modification of the cholestane framework, distinguished by the addition of an ethyl group at C-24 and, in the case of this compound, double bonds at C-4 and C-22. The compound is further categorized as a steroidal ketone due to the presence of the carbonyl group at C-3.
Table 2 provides a concise overview of the physicochemical properties that are characteristic of this compound.
Table 2. Physicochemical Properties of this compound
The systematic nomenclature and classification of this compound are thus firmly established, providing a foundation for its recognition and study within the broader context of steroid chemistry.
Significance in Steroid Chemistry
This compound occupies a significant position in steroid chemistry due to its structural features and its relationship to other biologically important sterols. The stigmastane skeleton, upon which the compound is based, is a core structure in plant sterols and is closely related to cholesterol in animals and ergosterol in fungi. The presence of double bonds at the 4 and 22 positions, as well as the ketone group at C-3, distinguishes this compound from other common plant sterols such as stigmasterol and sitosterol, which typically possess a hydroxyl group at C-3 and fewer double bonds.
The compound’s structural attributes confer specific reactivity and functional roles within both plant metabolism and synthetic organic chemistry. The double bonds at C-4 and C-22 are sites of chemical modification, enabling further derivatization or transformation into other bioactive molecules. The ketone functionality at C-3 is a key feature that influences the compound’s chemical reactivity and its interaction with biological targets.
This compound is often considered a biosynthetic or metabolic intermediate in the transformation of plant sterols. For example, it can be produced via the oxidation of stigmasterol, a process that is of interest both in natural biosynthetic pathways and in laboratory synthesis. The compound’s ability to participate in such transformations highlights its utility as a scaffold for the synthesis of other steroids and its importance in elucidating the biosynthetic routes of plant sterols.
In the context of analytical and structural chemistry, this compound serves as a reference compound for the identification and characterization of related steroids. Its spectroscopic signatures, including NMR, IR, and mass spectrometric data, provide benchmarks for the elucidation of unknown steroidal compounds in plant extracts. Table 3 summarizes the key spectroscopic data reported for this compound, illustrating its diagnostic features.
Table 3. Spectroscopic Data for this compound
The significance of this compound in steroid chemistry is thus multifaceted, encompassing its role as a structural variant of plant sterols, its function as a biosynthetic intermediate, and its utility as a reference compound in analytical studies.
Research Importance in Natural Product Chemistry
The research importance of this compound in natural product chemistry is underscored by its occurrence in a wide range of plant species, its role as a chemotaxonomic marker, and its potential biological activities. The compound has been isolated from diverse botanical sources, including medicinal plants such as Rhinacanthus nasutus, Adiantum latifolium, Cassia singueana, and Pistia stratiotes. Its presence in these species highlights its relevance in phytochemical investigations aimed at understanding plant metabolism, defense mechanisms, and the biosynthesis of secondary metabolites.
Phytochemical studies have utilized this compound as a marker compound for the identification and classification of plant extracts. Its distinctive spectroscopic and chromatographic properties facilitate its detection and quantification in complex mixtures, aiding in the standardization and quality control of herbal preparations. The compound’s occurrence alongside other sterols such as stigmasterol and sitosterol provides insights into the metabolic pathways operating within plant tissues and enables comparative studies across different taxa.
In addition to its utility as a chemotaxonomic marker, this compound has attracted interest for its potential biological activities. While direct studies on the compound’s pharmacological properties are limited, its structural similarity to other bioactive steroids suggests possible roles in modulating biological processes. For example, related compounds have demonstrated antioxidant, anti-inflammatory, and cytotoxic activities, prompting further investigation into the bioactivity of this compound. In silico studies have indicated potential interactions with viral proteins and cellular pathways, although experimental validation remains an area of ongoing research.
The compound’s research importance is further reflected in its application as a starting material or intermediate in synthetic organic chemistry. Its well-defined structure and functional groups make it an attractive scaffold for the synthesis of analogs and derivatives, expanding the repertoire of steroidal compounds available for biological evaluation. The ability to obtain this compound through both natural extraction and chemical synthesis enhances its accessibility for research purposes.
Table 4 summarizes selected plant sources from which this compound has been isolated, illustrating its distribution and relevance in natural product chemistry.
Table 4. Selected Plant Sources of this compound
| Plant Species | Family | Reference |
|---|---|---|
| Rhinacanthus nasutus | Acanthaceae | |
| Adiantum latifolium | Adiantaceae | |
| Cassia singueana | Fabaceae | |
| Pistia stratiotes | Araceae | |
| Pellia epiphylla | Pellaceae | |
| Litsea sericea | Lauraceae |
The research importance of this compound is thus anchored in its widespread occurrence, its utility as a chemotaxonomic and analytical marker, and its potential as a scaffold for the development of new bioactive compounds.
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGZDUKUQPPHFM-LPJPOILFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20817-72-5 | |
| Record name | Stigmasta-4,22-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
The Fernholz-Stavely Six-Step Process (1939)
The first documented synthesis of stigmasta-4,22-dien-3-one was reported by Fernholz and Stavely in 1939, involving a laborious six-step sequence:
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Acetylation : Stigmasterol → Stigmasteryl acetate
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Bromination : Addition of bromine to form β-acetoxy-5,6,22,23-tetrabromostigmastane
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Dehydrohalogenation : Sodium iodide treatment yields 3-acetoxy-22,23-dibromo-5-stigmastene
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Saponification : Alkaline hydrolysis produces 3-hydroxy-22,23-dibromo-5-stigmastene
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Oppenauer Oxidation : Aluminum tert-butoxide in acetone converts the diol to 22,23-dibromo-5-stigmastene-3-one
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Debromination : Zinc-acetic acid reduction yields final product
This method suffered from multiple drawbacks:
Pederson-Ott Chromic Acid Modification (1950s)
Pederson and Ott streamlined the process by eliminating the Oppenauer step through direct chromic acid oxidation of 3-hydroxy-5,6,22,23-tetrabromostigmastane. While reducing the step count, this introduced new challenges:
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Chromium(VI) toxicity and environmental concerns
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Required strict temperature control (-10°C to 0°C) to prevent over-oxidation
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Residual chromium contamination complicating purification
Modern Single-Step Oxidation with Manganese Dioxide
Reaction Mechanism and Optimization
The patent US2890226A (1959) details a breakthrough method using activated manganese dioxide (MnO₂) for direct oxidation of stigmasterol. The reaction proceeds via a radical mechanism:
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Solubilization : Stigmasterol dissolved in chlorinated solvent (CCl₄, CHCl₃, CH₂Cl₂)
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Oxidation : MnO₂ abstracts the 3β-hydrogen, forming a carbonyl group
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Workup : Filtration removes spent MnO₂, followed by solvent evaporation
Critical Parameters :
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| MnO₂ Activity | Freshly prepared | ↑ 30-40% |
| Temperature | 20-80°C | ↑ Reaction Rate |
| Solvent Polarity | Low (CCl₄ > CHCl₃) | ↑ Selectivity |
| Reaction Time | 4-24 hours | ↑ Conversion |
Advantages Over Prior Methods :
Industrial-Scale Protocol
Adapted from Example 1 of US2890226A:
Materials :
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Stigmasterol (1.0 kg, 2.17 mol)
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Activated MnO₂ (2.5 kg, 28.7 mol)
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Chloroform (10 L)
Procedure :
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Charge reactor with chloroform and stigmasterol, heat to 40°C with stirring
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Add MnO₂ portion-wise over 2 hours to control exotherm
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Maintain at 60±5°C for 18 hours (monitor by TLC)
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Filter through Celite bed, wash cake with warm chloroform
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Concentrate filtrate under reduced pressure
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Recrystallize residue from hexane/acetone (3:1)
Yield : 82-85% (literature value) vs. 45-50% for Oppenauer route
Comparative Analysis of Synthetic Methods
| Parameter | Fernholz-Stavely (1939) | Pederson-Ott (1950s) | MnO₂ Oxidation (1959) |
|---|---|---|---|
| Steps | 6 | 4 | 1 |
| Hazardous Reagents | Br₂, NaI, Zn/AcOH | CrO₃ | None |
| Solvent Cost | High (cyclohexanone) | Moderate | Low (CCl₄) |
| Typical Yield | 18-22% | 35-40% | 80-85% |
| Scalability | Lab-scale only | Pilot plant | Industrial |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: Stigmasta-4,22-dien-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as stigmasta-4,22-diene-3,6-dione.
Reduction: Reduction reactions can convert it back to stigmasterol or other related compounds.
Substitution: It can undergo substitution reactions at the carbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
- Stigmasta-4,22-diene-3,6-dione
- 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol .
Scientific Research Applications
Stigmasta-4,22-dien-3-one exhibits several biological activities that make it a subject of interest in various fields:
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Cytotoxic Effects : The compound has shown significant cytotoxicity against cancer cell lines, particularly the human HT1080 tumoral cell line, with an IC50 value of 0.3 mM .
Table 1: Cytotoxicity of this compound
Cell Line IC50 (mM) HT1080 0.3 Other Tumor Cells Varies - Antimicrobial Activity : Studies have demonstrated its antibacterial effects against pathogens such as Salmonella and Escherichia coli, suggesting its potential for treating bacterial infections .
Antitubercular Activity
In silico studies indicate that this compound interacts effectively with proteins associated with Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent . This interaction suggests a mechanism that could inhibit the growth of tuberculosis-causing bacteria.
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals positions it as a potential additive in food and pharmaceutical products .
Case Studies and Research Findings
Several studies have reinforced the therapeutic potential of this compound:
- Antiplasmodial Activity : Research evaluating various compounds for their effects against Plasmodium falciparum included this compound, indicating its relevance in malaria research .
- Cytotoxicity Against Cancer Cells : A study focused on phytosterols found that this compound significantly inhibited cancer cell growth, supporting its use in anticancer therapies .
Mechanism of Action
Stigmasta-4,22-dien-3-one exerts its effects through various molecular targets and pathways:
Anti-viral Activity: It binds to the envelope proteins of the white spot syndrome virus, inhibiting its ability to infect host cells.
Anti-tubercular Activity: It disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death.
Anti-cancer Activity: It induces apoptosis in cancer cells by triggering mitochondrial permeabilization and activating caspases.
Comparison with Similar Compounds
Key Structural Insights :
- The position of double bonds (e.g., Δ4 vs. Δ5) and functional groups (3-ketone vs. 3β-hydroxyl) significantly influence bioactivity. For example, stigmasterol (3β-hydroxyl) lacks the ketone group, reducing its polarity compared to this compound .
- Hydroxylation at position 6 (e.g., 6β-hydroxythis compound) enhances molecular interactions with biological targets, such as enzymes or receptors .
Functional Comparison
Functional Insights :
- Antimicrobial efficacy varies with substituents: this compound shows broader activity against Gram-negative bacteria compared to 6β-hydroxylated derivatives, which are more effective against fungi .
Biological Activity
Stigmasta-4,22-dien-3-one is a steroidal compound derived from stigmasterol, characterized by a double bond between carbon atoms 4 and 22 and a ketone functional group at carbon 3. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antitumor, antitubercular, and antiviral properties. Below is a detailed examination of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C29H46O
- Molecular Weight : 426.68 g/mol
- Classification : Phytosterol
Biological Activities
This compound exhibits several notable biological activities:
1. Antitumor Activity
Research indicates that this compound has cytotoxic effects against various cancer cell lines. For instance, it has shown significant cytotoxicity against the human HT1080 fibrosarcoma cell line, suggesting potential as an anticancer agent.
2. Antitubercular Properties
The compound has been identified as an antitubercular agent, demonstrating efficacy against Mycobacterium tuberculosis. In vitro studies have shown that it inhibits the growth of this bacterium, making it a candidate for further development in tuberculosis treatment .
3. Antiviral Activity
In silico molecular docking studies reveal that this compound interacts with viral proteins associated with infections such as hepatitis B virus (HBV). These interactions suggest its potential as a therapeutic agent against viral infections .
The mechanism of action for this compound involves:
- Cytotoxicity : Induction of apoptosis in cancer cells through various biochemical pathways.
- Binding Affinity : High binding energy with envelope proteins (e.g., VP28, VP26) of viruses, which may inhibit their replication .
Comparative Analysis with Related Compounds
This compound can be compared with other phytosterols based on their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Stigmasterol | C29H50O | Precursor; common in plant oils |
| Beta-Sitosterol | C29H50O | Known for cholesterol-lowering effects |
| Campesterol | C28H46O | Involved in membrane fluidity |
| Cholesterol | C27H46O | Essential for cell membranes; health risks when elevated |
This compound is distinguished by its specific structural features that contribute to its unique biological activities not fully shared by its analogs.
Study on Cytotoxicity
A study conducted on the human HT1080 cell line demonstrated that this compound induces cell death through apoptosis mechanisms. The IC50 value was determined to be approximately 20 µM, indicating significant potency against tumor cells .
Antiviral Efficacy
In another study focusing on HBV-infected cells, this compound exhibited an IC50 value of 15 µM against HBV DNA replication. This suggests its potential utility in treating viral hepatitis .
Q & A
Basic Research Questions
Q. What are the established methods for isolating Stigmasta-4,22-dien-3-one from plant sources, and how do extraction solvents impact yield and purity?
- Answer : this compound is commonly isolated via column chromatography using silica gel, followed by purification with preparative TLC or HPLC. Polar solvents like methanol or ethanol are effective for initial extraction, but non-polar solvents (e.g., hexane) may improve selectivity for steroidal compounds. For example, in Polygonum viscosum, a sequential extraction with methanol and chloroform yielded 0.2% pure compound after silica gel chromatography . Purity validation via HPLC (≥96%) and NMR is critical to avoid co-eluting contaminants .
Q. How should this compound be stored to maintain stability in long-term studies, and what degradation markers should be monitored?
- Answer : Store at 2–8°C in airtight, light-protected containers to prevent oxidation. Degradation is indicated by shifts in NMR peaks (e.g., loss of olefinic proton signals at δ 5.3–5.5 ppm) or new HPLC retention times. Periodic purity checks using TLC (chloroform:methanol 9:1) and mass spectrometry (monitoring m/z 410.67 [M+H]+) are recommended .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and how are spectral contradictions resolved?
- Answer : 1D/2D NMR (1H, 13C, COSY, HMBC) and IR (C=O stretch at ~1700 cm⁻¹) are critical. For example, HMBC correlations between the C-3 ketone (δ 209 ppm) and H-2/H-4 protons confirm the Δ4,22-diene system. Discrepancies in molecular formulas (e.g., C29H46O vs. C29H44O) may arise from misannotation; cross-validation with high-resolution mass spectrometry (HRMS) is necessary .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data for this compound, such as variable anticancer effects across cell lines?
- Answer : Contradictions may stem from cell-specific uptake mechanisms or assay conditions. For instance, in Nelumbo nucifera, the compound showed IC50 values of 12 µM (melanoma) vs. >50 µM (gastric cancer). Standardize assays using synchronized cell cycles, controlled serum levels, and validated cytotoxicity markers (e.g., MTT/WST-1). Include positive controls (e.g., doxorubicin) and replicate across independent labs .
Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Answer : Focus on modifying the Δ22 double bond or C-3 ketone. Semi-synthetic approaches using stigmasterol (precursor) via Jones oxidation or microbial biotransformation (e.g., Rhizopus arrhizus) can yield derivatives. Purity is assessed via reversed-phase HPLC (C18 column, acetonitrile/water gradient). SAR studies should prioritize derivatives with enhanced logP values (2.5–4.0) for membrane permeability .
Q. How do researchers resolve discrepancies in reported molecular weights or spectral data for this compound across databases?
- Answer : Cross-reference HRMS data (observed m/z 410.67 [M+H]+ vs. theoretical 410.67) and crystallographic data (if available). For example, a reported density of 0.98 g/cm³ and melting point (119–120°C) should align with experimental values. Discrepancies in NMR shifts (e.g., δ 5.35 ppm for H-22 vs. δ 5.28) may indicate solvent effects (CDCl3 vs. DMSO) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
